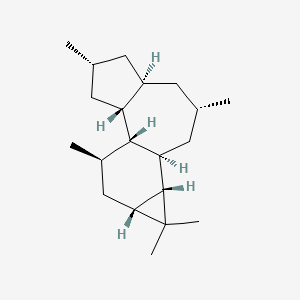
Tigliane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tigliane is a diterpene and a terpenoid fundamental parent.
Scientific Research Applications
Anti-HIV Activity
Tigliane diterpenoids have been identified as potent anti-HIV agents. In particular, compounds isolated from Wikstroemia lamatsoensis and Wikstroemia scytophylla demonstrated significant anti-HIV activity, with some compounds showing IC50 values as low as 0.18 nM (Zhang et al., 2021), (Otsuki et al., 2020).
Cytotoxic Effects in Cancer
Studies have shown that tigliane diterpenoids from Croton damayeshu and Croton tiglium exhibit cytotoxic effects against human tumor cell lines, suggesting potential applications in cancer therapy (Cui et al., 2019), (Zhang et al., 2015).
Inhibition of Wnt Signaling Pathway
Tigliane diterpenoids from Euphorbia dracunculoides have been found to inhibit the Wnt signaling pathway, indicating potential therapeutic applications in diseases associated with this pathway (Wang et al., 2017).
Promoting Wound Healing
Epoxy-tiglianes, such as EBC-46, have demonstrated efficacy in promoting wound healing and re-epithelialization, indicating potential use in skin wound therapies (Moses et al., 2020).
Antitubercular Activity
Certain tigliane diterpenoids from Croton tiglium have shown potent antitubercular activities, suggesting a role in the treatment of tuberculosis (Zhao et al., 2016).
Cytotoxicity Against Various Cancer Cell Lines
Diterpenoids from Euphorbia fischeriana, including tigliane-type compounds, displayed cytotoxicity against different cancer cell lines, further supporting their potential in cancer research (Wang et al., 2010).
properties
CAS RN |
67707-87-3 |
|---|---|
Molecular Formula |
C20H34 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
(1R,2R,4R,6S,8S,10R,11S,13R,15R)-4,8,12,12,15-pentamethyltetracyclo[8.5.0.02,6.011,13]pentadecane |
InChI |
InChI=1S/C20H34/c1-11-6-14-7-12(2)9-16-18(15(14)8-11)13(3)10-17-19(16)20(17,4)5/h11-19H,6-10H2,1-5H3/t11-,12+,13-,14+,15-,16-,17-,18-,19+/m1/s1 |
InChI Key |
CGVXVPQJMYMMIH-HKDZDBKOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2C[C@@H](C[C@@H]3[C@@H]([C@@H]2C1)[C@@H](C[C@@H]4[C@H]3C4(C)C)C)C |
SMILES |
CC1CC2CC(CC3C(C2C1)C(CC4C3C4(C)C)C)C |
Canonical SMILES |
CC1CC2CC(CC3C(C2C1)C(CC4C3C4(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



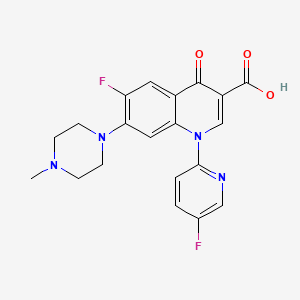
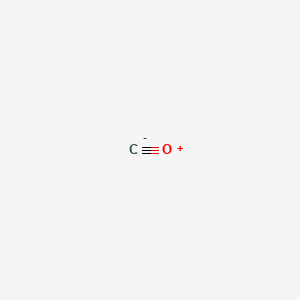
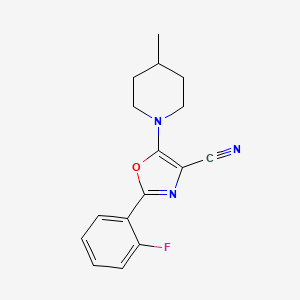
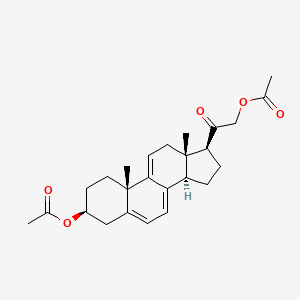
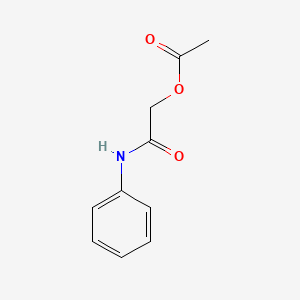
![[11-Acetyl-8-(carbamoyloxymethyl)-4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-9-yl] acetate](/img/structure/B1222938.png)

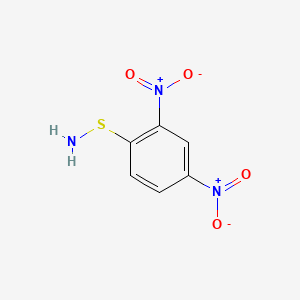
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
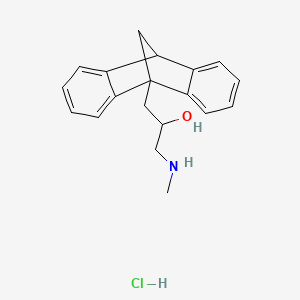


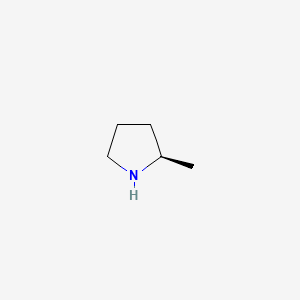
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222952.png)